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molecular formula C14H18Cl2N2O2 B8539270 Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Cat. No. B8539270
M. Wt: 317.2 g/mol
InChI Key: ZWZBFVZGJHJAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271234B1

Procedure details

A solution of 13 g of Compound 14A in 35 mL of 37% HCl was first stirred at reflux for a period of 40 hr, followed by the addition of 30 mL water and 30 mL ethyl acetate, with the pH level adjusted to 11 through addition of a suitable quantity of 35% NaOH. The obtained organic phase was then dried over anhydrous sodium sulphate, followed by evaporation under vacuum. The obtained crude product residue was then purified by flash chromatography (chloroform—methanol 7:3). By this means, 4.46 g of Compound 14B (yield 50%) was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1.O.C(OCC)(=O)C.[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C(CN2CCN(CC2)C(=O)OCC)C=C(C=C1)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of 40 hr
Duration
40 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic phase was then dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
followed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained crude product residue
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography (chloroform—methanol 7:3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2CCNCC2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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